molecular formula C14H10F3N3O2 B2773556 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448131-34-7

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Katalognummer: B2773556
CAS-Nummer: 1448131-34-7
Molekulargewicht: 309.248
InChI-Schlüssel: XUDTVKDFBLMBBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Eigenschaften

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c15-14(16,17)22-11-3-1-9(2-4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDTVKDFBLMBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic synthesis techniques. One common approach is the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a trifluoromethoxy-substituted benzaldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure, such as reducing ketones to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.

Biology: In biological research, this compound may be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine: The unique structure of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine makes it a candidate for drug discovery, particularly in the design of inhibitors or modulators of specific biological pathways.

Industry: In industrial applications, the compound’s properties can be harnessed in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine apart is its combination of a pyrrolo[3,4-d]pyrimidine core with a trifluoromethoxy-substituted phenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Biologische Aktivität

6-[4-(Trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a trifluoromethoxybenzoyl substituent. Its unique structure contributes to its biological properties.

PropertyDescription
Molecular FormulaC14H11F3N2O3
Molecular Weight320.25 g/mol
IUPAC NameThis compound
CAS Number2034427-64-8

The compound exhibits its biological activity primarily through the inhibition of certain tyrosine kinases involved in cancer cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Key Mechanisms:

  • Tyrosine Kinase Inhibition : Targets multiple kinases such as EGFR and VEGFR2.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increases levels of caspases and Bax while decreasing Bcl-2 levels.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
HepG240Induces apoptosis via caspase activation
MCF-759Cell cycle arrest
MDA-MB-23145Tyrosine kinase inhibition
HeLa55Apoptosis induction

Case Studies

  • Study on HepG2 Cells : A study demonstrated that the compound significantly reduced cell viability in HepG2 cells with an IC50 value of 40 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
  • Multi-Kinase Inhibition : Another research highlighted its ability to inhibit multiple tyrosine kinases effectively. The compound was compared to sunitinib, a well-known multi-targeted kinase inhibitor, showing comparable potency against several targets .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development.

Q & A

Basic: What are the key considerations for optimizing synthetic routes to pyrrolo[3,4-d]pyrimidine derivatives like 6-[4-(trifluoromethoxy)benzoyl]-substituted analogs?

Answer:
Optimization involves selecting efficient cyclization strategies and controlling reaction parameters. For example:

  • One-pot condensation (e.g., using amino cyclohexane derivatives and benzaldehyde) achieves fused spiro-pyrrolopyrimidines with high regioselectivity .
  • Phosphorus oxychloride-mediated chlorination followed by nucleophilic substitution introduces functional groups at the pyrimidine core .
  • Aza-Wittig reactions with iminophosphoranes and isocyanates enable scaffold diversification while minimizing side products .
    Critical parameters include solvent polarity (e.g., dry methylene chloride for moisture-sensitive steps), temperature control (0–5°C for cyclization), and purification via recrystallization or column chromatography. Analytical validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is essential to confirm purity (>95%) and structural integrity .

Advanced: How can researchers resolve contradictions in kinase inhibition profiles between in vitro enzymatic assays and cellular models for this compound?

Answer:
Discrepancies often arise from differences in assay conditions or cellular uptake. To address this:

  • Perform orthogonal assays (e.g., in situ GARFTase inhibition in KB cells vs. purified enzyme assays) to validate target engagement .
  • Use structural analogs (e.g., PP1/PP2 derivatives) to isolate substituent effects; for instance, the trifluoromethoxy group may enhance membrane permeability but reduce binding affinity in crowded cellular environments .
  • Quantify intracellular drug concentrations via LC-MS/MS to correlate inhibition efficacy with bioavailability .

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry (e.g., distinguishing pyrrole vs. pyrimidine protons) and detect tautomeric forms .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects halogenation patterns (e.g., trifluoromethoxy vs. trifluoromethyl groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in spiro derivatives and maps hydrogen-bonding interactions with biological targets .
  • HPLC-PDA : Ensures >95% purity by monitoring byproducts from electrophilic substitutions .

Advanced: What computational strategies predict off-target interactions of pyrrolo[3,4-d]pyrimidine derivatives?

Answer:

  • Molecular Docking : Screen against kinase homology models (e.g., Src-family kinases) to prioritize high-affinity targets; the benzoyl group may stabilize hydrophobic interactions in ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories; trifluoromethoxy substituents show increased desolvation penalties in aqueous binding sites .
  • Pharmacophore Modeling : Identify conserved interaction patterns (e.g., hydrogen bonds with kinase hinge regions) to rationalize selectivity over non-target enzymes .

Advanced: How can researchers address discrepancies between cellular antiproliferative activity and enzymatic inhibition data?

Answer:

  • Evaluate cell permeability using Caco-2 monolayers; the compound’s logP (~2.8) may limit passive diffusion, requiring prodrug strategies .
  • Test efflux pump susceptibility (e.g., P-gp inhibition assays) to determine if ABC transporters reduce intracellular concentrations .
  • Profile metabolic stability in liver microsomes; oxidative metabolism at the pyrrolo nitrogen could reduce efficacy in vivo .

Basic: What strategies improve aqueous solubility of hydrophobic pyrrolo[3,4-d]pyrimidine derivatives?

Answer:

  • Polar Substituents : Introduce morpholine or pyridinylthio groups to enhance hydrogen bonding (e.g., 1-(2-morpholino-pyrrolo[3,4-d]pyrimidinyl) derivatives) .
  • Salt Formation : Convert tertiary amines to hydrochloride salts (e.g., N,N-dimethyl analogs), improving solubility by >10-fold in PBS .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to achieve sustained release in physiological buffers .

Advanced: How are structure-activity relationships (SAR) established for analogs targeting kinase inhibition?

Answer:

  • Bioisosteric Replacement : Replace the trifluoromethoxy group with chloro or methyl groups to balance lipophilicity and steric bulk (IC50_{50} shifts from 1.2 nM to 1.5 nM observed in GARFTase inhibitors) .
  • Regiochemical Profiling : Compare 5H vs. 7H tautomers; 6-substituted derivatives show 3-fold higher ATR kinase inhibition due to improved π-stacking .
  • Activity Cliffs : Identify abrupt potency changes (e.g., 100-fold drop with methyl-to-ethyl substitutions) using Free-Wilson analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.